

# Structural Analysis & Comparative Profiling: 2-(4-Chlorophenyl)-2-hydroxypropionic Acid

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## Compound of Interest

Compound Name: 2-(4-Chlorophenyl)-2-hydroxypropionic acid

CAS No.: 4445-13-0

Cat. No.: B1365044

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## Executive Summary & Compound Significance

**2-(4-Chlorophenyl)-2-hydroxypropionic acid** (CAS: 4445-13-0) represents a critical structural motif in medicinal chemistry, serving as a chiral building block and a metabolic reference standard for fibrate-class drugs (e.g., Fenofibrate derivatives).[1] Its structure combines a lipophilic 4-chlorophenyl ring with a hydrophilic

-hydroxy-carboxylic moiety, creating a distinct amphiphilic profile.

This guide compares the target compound against two "control" structures to elucidate its unique properties:

- **Electronic Control:** Atrolactic Acid (2-Hydroxy-2-phenylpropionic acid) – Isolates the electron-withdrawing effect of the chlorine substituent.
- **Steric Control:** 4-Chloromandelic Acid – Isolates the steric bulk and conformational rigidity introduced by the -methyl group.

## Comparative Physicochemical Profile

Feature	Target Compound	Atrolactic Acid (Electronic Control)	4-Chloromandelic Acid (Steric Control)
Structure	4-Cl-Ph-C(Me) (OH)COOH	Ph-C(Me)(OH)COOH	4-Cl-Ph- CH(OH)COOH
MW ( g/mol )	200.62	166.17	186.59
LogP (Est.)	1.78	1.10	1.25
pKa (Acid)	3.55	3.72	3.41
Electronic State	Electron Deficient Ring (Inductive -I)	Electron Neutral Ring	Electron Deficient Ring
Steric Bulk	High (Quaternary Center)	High (Quaternary Center)	Moderate (Tertiary Center)

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*Insight: The target compound exhibits higher lipophilicity (LogP) than its analogs due to the combined hydrophobic contributions of the chlorine and methyl groups, yet maintains moderate acidity suitable for reverse-phase chromatography.*

## Structural Characterization Strategy

The identification of **2-(4-Chlorophenyl)-2-hydroxypropionic acid** relies on distinguishing the quaternary carbon center and the para-substituted aromatic system.

### A. Nuclear Magnetic Resonance (NMR) Profiling

- <sup>1</sup>H NMR (DMSO-d<sub>6</sub>, 400 MHz):

- 1.65 ppm (s, 3H): The diagnostic methyl singlet. Its upfield shift (compared to an acetyl group) confirms it is attached to a saturated quaternary carbon, not a carbonyl.
- 7.35 – 7.50 ppm (m, 4H): Characteristic AA'BB' system indicative of para-substitution. The chlorine atom deshields the ortho-protons less than a nitro group would, but breaks the magnetic equivalence seen in unsubstituted Atrolactic acid.
- 12.60 ppm (br s, 1H): Carboxylic acid proton (exchangeable).
- Causality: The absence of a methine proton (seen in 4-Chloromandelic acid at ~5.0 ppm) definitively proves the presence of the  
  
-methyl group.

## B. Mass Spectrometry (ESI-MS)

- Ionization: Negative Mode (ESI-).
- Parent Ion  $[M-H]^-$ : m/z 199.
- Fragmentation Pattern:
  - m/z 155  $[M-H-CO_2]^-$ : Decarboxylation is the primary pathway, favored by the stability of the resulting benzylic anion/radical.
  - Isotope Pattern: A distinct 3:1 ratio for M and M+2 peaks confirms the presence of a single Chlorine atom (  
  
Cl vs  
  
Cl).

## Analytical Methodologies (Protocols)

### Protocol A: High-Performance Liquid Chromatography (HPLC) Purity Analysis

Objective: Quantify purity and separate from synthesis intermediates (e.g., 4-chloroacetophenone). Mechanism: Reverse-phase separation based on hydrophobicity. The acidic mobile phase suppresses ionization of the carboxylic acid, ensuring sharp peak shape.

- Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 5  $\mu$ m.
- Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.5).
- Mobile Phase B: Acetonitrile (ACN).
- Gradient:
  - 0–2 min: 20% B (Isocratic hold)
  - 2–15 min: 20% → 70% B (Linear ramp)
  - 15–20 min: 70% B (Wash)
- Flow Rate: 1.0 mL/min.<sup>[2][3]</sup>
- Detection: UV @ 220 nm (detects the phenyl ring and carboxyl group).
- Temperature: 30°C.

#### Validation Criteria:

- Retention Time (RT): Target ~8.5 min. (Atrolactic acid elutes earlier ~6.0 min; 4-chloroacetophenone elutes later ~12.0 min).
- Tailing Factor: Must be < 1.5. (If tailing occurs, increase buffer strength).

## Protocol B: Chiral Resolution (Enantiomeric Excess)

Objective: Determine the ratio of (R) and (S) enantiomers. Mechanism: The compound contains a chiral center at the

-carbon. Separation requires a polysaccharide-based chiral stationary phase (CSP).

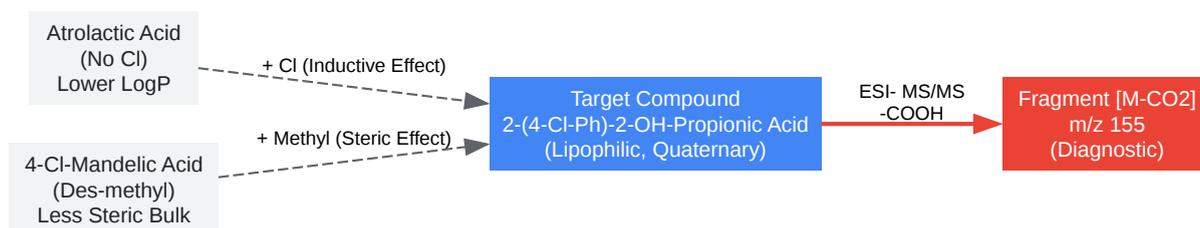
- Column: Chiralcel OD-H or AD-H (Amylose/Cellulose derivatives), 250 x 4.6 mm, 5  $\mu$ m.
- Mobile Phase: n-Hexane : Isopropanol : Trifluoroacetic acid (90 : 10 : 0.1).

- Note: TFA is mandatory to suppress the ionization of the -COOH group; without it, the peak will broaden significantly or not elute.
- Flow Rate: 0.8 mL/min.
- Detection: UV @ 230 nm.
- Expected Result: Baseline separation of enantiomers (Resolution ).

## Visualizations

### Figure 1: Structural & Fragmentation Logic

This diagram illustrates the structural relationship between the target and its analogs, alongside the primary MS fragmentation pathway used for identification.

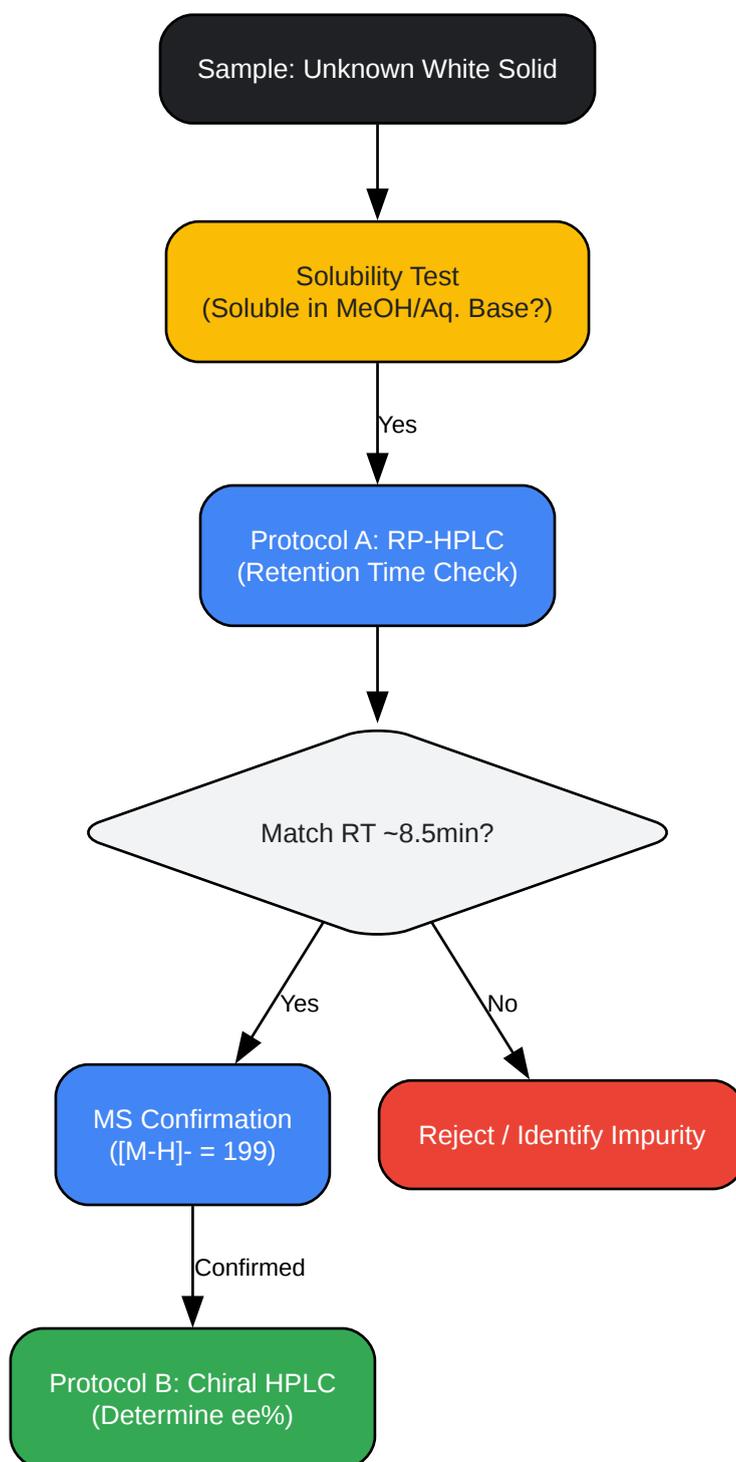


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Caption: Structural comparison showing the derivation of the target from analogs and its primary mass spectrometry fragmentation pathway.

### Figure 2: Analytical Workflow Decision Tree

A self-validating workflow for analyzing unknown samples suspected to contain the target compound.



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Caption: Step-by-step decision tree for the qualitative and quantitative verification of the target compound.

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